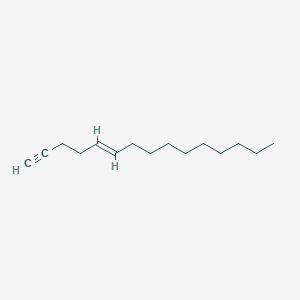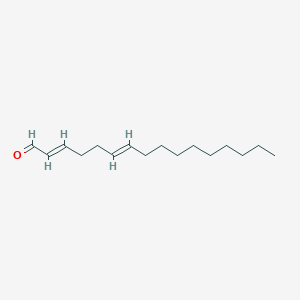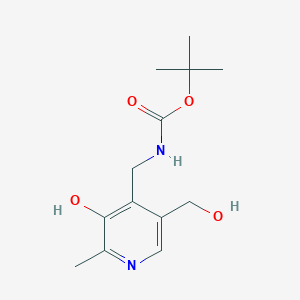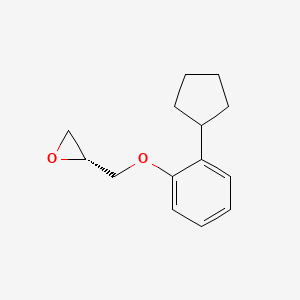
3-(3-Azido-2,3-dideoxy-β-D-erythro-pentofuranosyl)-5-methyl-2,4(1H,3H)-pyrimidinedione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3-Azido-2,3-dideoxy-β-D-erythro-pentofuranosyl)-5-methyl-2,4(1H,3H)-pyrimidinedione is a synthetic nucleoside analog. It is structurally related to thymidine, a naturally occurring nucleoside. This compound is known for its antiviral properties and is used in the treatment of certain viral infections.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Azido-2,3-dideoxy-β-D-erythro-pentofuranosyl)-5-methyl-2,4(1H,3H)-pyrimidinedione typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 2,3-dideoxy-β-D-erythro-pentofuranosyl.
Azidation: The hydroxyl groups at the 3’ position are replaced with an azido group using azidotrimethylsilane (TMSN3) in the presence of a catalyst.
Coupling: The azido sugar is then coupled with 5-methyl-2,4(1H,3H)-pyrimidinedione using a glycosylation reaction.
Industrial Production Methods
Industrial production methods for this compound involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:
Batch Processing: Large reactors are used to carry out the azidation and coupling reactions.
Purification: The product is purified using crystallization or chromatography techniques to remove impurities.
Chemical Reactions Analysis
Types of Reactions
3-(3-Azido-2,3-dideoxy-β-D-erythro-pentofuranosyl)-5-methyl-2,4(1H,3H)-pyrimidinedione undergoes several types of chemical reactions:
Reduction: The azido group can be reduced to an amine using reducing agents like hydrogen in the presence of a palladium catalyst.
Substitution: The azido group can participate in nucleophilic substitution reactions, forming various derivatives.
Oxidation: The compound can undergo oxidation reactions, although these are less common.
Common Reagents and Conditions
Reduction: Hydrogen gas and palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as amines or thiols.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4).
Major Products
Reduction: Formation of 3-amino-2,3-dideoxy-β-D-erythro-pentofuranosyl-5-methyl-2,4(1H,3H)-pyrimidinedione.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-(3-Azido-2,3-dideoxy-β-D-erythro-pentofuranosyl)-5-methyl-2,4(1H,3H)-pyrimidinedione has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Used as an antiviral agent, particularly in the treatment of HIV/AIDS.
Industry: Employed in the development of antiviral drugs and other therapeutic agents.
Mechanism of Action
The compound exerts its effects by inhibiting viral replication. It is incorporated into the viral DNA by reverse transcriptase, leading to chain termination. This prevents the virus from replicating and spreading.
Comparison with Similar Compounds
Similar Compounds
Zidovudine: Another nucleoside analog used in the treatment of HIV/AIDS.
Stavudine: Similar in structure and function, used as an antiviral agent.
Lamivudine: A nucleoside analog with antiviral properties.
Uniqueness
3-(3-Azido-2,3-dideoxy-β-D-erythro-pentofuranosyl)-5-methyl-2,4(1H,3H)-pyrimidinedione is unique due to its specific azido group, which enhances its antiviral activity and allows for different chemical modifications compared to other nucleoside analogs.
Properties
CAS No. |
123606-70-2 |
|---|---|
Molecular Formula |
C₁₀H₁₃N₅O₄ |
Molecular Weight |
267.24 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![[(3R,4S,5R,6R)-3,4,5-Tris(phenylmethoxy)-6-(phenylmethoxymethyl)oxan-2-yl] acetate](/img/structure/B1145249.png)

